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Compound of Interest

Compound Name:
6-Ethoxy-2,3-dihydro-1H-inden-1-

one

Cat. No.: B133475 Get Quote

Disclaimer: As of December 2025, the specific crystal structure of 6-Ethoxy-2,3-dihydro-1H-
inden-1-one is not publicly available in crystallographic databases. This guide will, therefore,

provide a detailed technical overview of a closely related and structurally characterized

compound, 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, to serve as an illustrative

example for researchers, scientists, and drug development professionals. The methodologies

and data presentation herein provide a framework for the analysis of similar indanone

derivatives.

Introduction
Indanone derivatives are a class of compounds that have garnered significant interest in

medicinal chemistry. Their rigid bicyclic core serves as a valuable scaffold for the development

of therapeutic agents targeting a variety of biological pathways. Notably, certain derivatives are

being explored as kinase inhibitors, which are crucial in cancer therapy.[1] The development of

these inhibitors often relies on the precise understanding of their three-dimensional structure to

facilitate the design of molecules that can bind specifically and potently to the ATP-binding

pocket of kinases.[1]

This whitepaper details the crystal structure, synthesis, and experimental protocols for 4-

bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, a functionalized indanone derivative. The

bromination of the core structure provides a strategic point for further chemical modifications,

essential for developing a library of potential kinase inhibitors.[1]
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Crystal Structure and Molecular Geometry
The three-dimensional structure of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one was

determined by single-crystal X-ray diffraction. The analysis reveals a nearly planar

dihydroindene core, with a slight twist in the five-membered ring.[1][2] In the crystal lattice,

molecules are organized into stacks along the a-axis, stabilized by π-stacking interactions

between the aromatic rings.[1][2] These stacks are further linked by weak C-H···O and C-H···Br

hydrogen bonds.[1][2]

Crystallographic Data
The crystallographic data provides precise information about the unit cell and the arrangement

of molecules in the crystal.
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Parameter Value

Empirical Formula C₁₁H₁₁BrO₃

Formula Weight 271.11

Crystal System Monoclinic

Space Group P2₁/n

a (Å) 7.1189 (4)

b (Å) 12.3831 (7)

c (Å) 12.4411 (7)

α (°) 90

β (°) 98.992 (2)

γ (°) 90

Volume (Å³) 1082.94 (11)

Z 4

Density (calculated) (Mg/m³) 1.663

Absorption Coefficient (mm⁻¹) 4.228

F(000) 544

Selected Bond Lengths and Angles
The following tables summarize key intramolecular distances and angles, providing insight into

the molecular geometry.

Table 2.1: Selected Bond Lengths (Å)
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Bond Length (Å)

Br1 - C4 1.896 (2)

O1 - C1 1.215 (3)

O2 - C5 1.364 (3)

O3 - C7 1.362 (3)

C1 - C9 1.476 (3)

| C2 - C3 | 1.529 (4) |

Table 2.2: Selected Bond Angles (°)

Atoms Angle (°)

O1 - C1 - C9 123.8 (2)

O1 - C1 - C2 129.2 (2)

C5 - O2 - C10 116.8 (2)

C7 - O3 - C11 117.8 (2)

| C3 - C2 - C1 | 105.9 (2) |

Experimental Protocols
Synthesis of 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-
inden-1-one[1]
To a solution of 5,7-dimethoxy-2,3-dihydro-1H-inden-1-one (1.0 g, 5.2 mmol) in 15 mL of

benzene, N-bromosuccinimide (0.93 g, 5.2 mmol) and a catalytic amount of

azobisisobutyronitrile (AIBN) were added at room temperature. The reaction mixture was

stirred for 15 hours, with the progress monitored by thin-layer chromatography (TLC). Upon

completion, the benzene was removed by distillation. Water was then added to the residue,

and the resulting slurry was stirred for 30 minutes. The crude product was collected by vacuum

filtration and dried, yielding an off-white solid.
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Yield: 1.27 g (90%)

Melting Point: 498–500 K

Rf: 0.4 (1:1 ethyl acetate:hexane)

Crystallization[1]
Single crystals suitable for X-ray diffraction were grown from a solution of the synthesized

compound in a 1:1 mixture of ethyl acetate and hexane.

X-ray Data Collection and Structure Refinement[1]
A suitable single crystal was mounted for data collection. The diffraction data were obtained

from three sets of frames, each with a width of 0.50° in ω or φ. The scan time was 10.00

seconds per frame. The structure was solved and refined using standard crystallographic

software packages.

Diagrams
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and structural analysis of 4-

bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one.
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Caption: Workflow for the synthesis and structural determination.

Logical Relationship for Kinase Inhibitor Development
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The development of indanone-based kinase inhibitors follows a logical progression from the

core structure to functionalized derivatives with biological activity.

Indanone Core Structure
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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